molecular formula C15H20O B2505398 [1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol CAS No. 2228909-80-4

[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol

Cat. No.: B2505398
CAS No.: 2228909-80-4
M. Wt: 216.324
InChI Key: VQJAQFGFNOFTHJ-UHFFFAOYSA-N
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Description

[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol: is an organic compound with the molecular formula C15H20O It is characterized by a cyclobutyl group attached to a methanol moiety, with a tetrahydronaphthalenyl substituent

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a building block in the production of various chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Attachment of the Tetrahydronaphthalenyl Group:

    Introduction of the Methanol Group: The final step involves the addition of the methanol group to the cyclobutyl ring, which can be achieved through a hydroxylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of [1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]methanol
  • [1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopentyl]methanol
  • [1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclohexyl]methanol

Comparison:

  • Structural Differences: The primary difference lies in the size of the cycloalkyl ring (cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl).
  • Reactivity: The reactivity of these compounds can vary based on the ring strain and steric hindrance associated with the different cycloalkyl groups.
  • Applications: While all these compounds may have similar applications, their specific uses can differ based on their chemical properties and reactivity.

Properties

IUPAC Name

[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c16-11-15(9-4-10-15)14-8-3-6-12-5-1-2-7-13(12)14/h1-2,5,7,14,16H,3-4,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJAQFGFNOFTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3(CCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228909-80-4
Record name [1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutyl]methanol
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